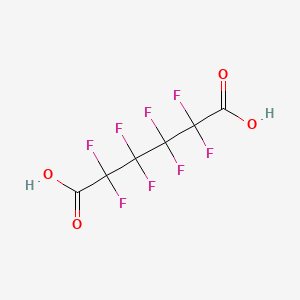
Propionic acid, 2,2,3,3-tetrafluoro-3-(trifluoromethoxy)-
Übersicht
Beschreibung
Propionic acid, 2,2,3,3-tetrafluoro-3-(trifluoromethoxy)-, also known as hexafluoropropylene oxide dimer acid (HFPO-DA), is a chemical compound that belongs to the class of per- and polyfluoroalkyl substances (PFASs) . It has a molecular weight of 230.04 g/mol .
Synthesis Analysis
The production process involves 2 molecules of Hexafluoropropylene oxide (HFPO) to produce Hexafluoropropylene oxide dimer acid fluoride (FRD-903) . The ammonium salt of FRD-903 is FRD-902 (ammonium (2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate)), which is the specific chemical which Chemours has trademarked as part of GenX process .Molecular Structure Analysis
The molecular formula of this compound is CF3OCF2CF2COOH . The InChI representation is InChI=1S/C4HF7O3/c5-2(6,1(12)13)3(7,8)14-4(9,10)11/h(H,12,13) .Physical And Chemical Properties Analysis
This compound has a molecular weight of 230.04 g/mol . Its XLogP3-AA value, which is a measure of its lipophilicity, is 2.3 .Wissenschaftliche Forschungsanwendungen
Transcriptomic Assessment
The EPA Transcriptomic Assessment Product (ETAP) has conducted an assessment on Perfluoro-3-Methoxypropanoic Acid . This assessment uses transcriptomics, which measures gene activity, to determine the daily dose of a chemical where there is likely no appreciable human health risk .
Stability Analysis
The concentration and pH stability of Perfluoro-3-methoxypropanoic acid was evaluated initially and after 5 days at 4 °C . This kind of stability analysis is crucial in understanding the behavior of the compound under different conditions.
Toxicity Testing
Toxicity data is essential for understanding the potential risks associated with exposure to the compound. Various tests such as bacteria gene mutation test, in vitro mammalian cell gene mutation test, in vitro mammalian chromosome aberration test, mammalian erythrocyte micronucleus test, and mammalian bone marrow chromosome aberration test are conducted .
Health Risk Assessment
The EWG Health Guideline defined a guideline of 1 ppt for PFMOPrA based on studies by Phillipe Grandjean of Harvard University and many other independent researchers who found reduced effectiveness of vaccines and adverse impacts on mammary gland development from exposure to PFOA and PFOS .
Polymerisation
The substance 3H-perfluoro-3- [ (3-methoxypropoxy) propanoic acid], ammonium salt, can be used in the polymerisation of fluoropolymers processed at temperatures higher than 280°C for at least 10 minutes .
Polyoxymethylene Polymer Processing
The same substance can also be used in the polymerisation of fluoropolymers for being processed at levels up to 30% and temperatures higher than 190°C into polyoxymethylene polymer for repeated use .
Wirkmechanismus
Perfluoro-3-methoxypropanoic acid, also known as 2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanoic acid, is a perfluoroalkyl substance (PFAS) that has been found as a contaminant in wastewater . This article will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.
Target of Action
It is known that pfas, the group of chemicals to which this compound belongs, can cause serious health effects, including cancer, endocrine disruption, accelerated puberty, liver and immune system damage, and thyroid changes .
Mode of Action
They can modulate cell signaling and nuclear receptors, alter calcium signaling and homeostasis in immune cells, modulate immune cell populations, induce oxidative stress, and impact fatty acid metabolism .
Biochemical Pathways
Perfluoro-3-methoxypropanoic acid, like other PFAS, can affect multiple aspects of the immune system. It can modulate cell signaling and nuclear receptors such as NF-κB and PPARs, alter calcium signaling and homeostasis in immune cells, and impact fatty acid metabolism . These changes can have downstream effects on various biochemical pathways, leading to immunosuppression or immunoenhancement .
Pharmacokinetics
Pfas are known for their bioaccumulative properties and extreme persistence in the environment .
Result of Action
Exposure to pfas can lead to substantial adverse effects on the immune system . In addition, PFAS can cause serious health effects, including cancer, endocrine disruption, accelerated puberty, liver and immune system damage, and thyroid changes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Perfluoro-3-methoxypropanoic acid. For instance, the compound’s concentration and pH stability were evaluated initially and after 5 days at 4 °C . More research is needed to fully understand how environmental factors influence the action of this compound.
Eigenschaften
IUPAC Name |
2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HF7O3/c5-2(6,1(12)13)3(7,8)14-4(9,10)11/h(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGIMOOYNBDLMJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(OC(F)(F)F)(F)F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CF3OCF2CF2COOH, C4HF7O3 | |
| Record name | Propanoic acid, 2,2,3,3-tetrafluoro-3-(trifluoromethoxy)- | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70191136 | |
| Record name | Perfluoro-3-methoxypropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70191136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propionic acid, 2,2,3,3-tetrafluoro-3-(trifluoromethoxy)- | |
CAS RN |
377-73-1 | |
| Record name | 2,2,3,3-Tetrafluoro-3-(trifluoromethoxy)propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=377-73-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propionic acid, 2,2,3,3-tetrafluoro-3-(trifluoromethoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000377731 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Perfluoro-3-methoxypropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70191136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: Why is accurate detection of PFMPA and its isomers important in environmental monitoring?
A1: PFMPA and its isomers are part of a group of chemicals called perfluoroalkyl ether carboxylic acids (PFECAs). These compounds are replacing older, phased-out PFAS chemicals. While PFMPA and its branched isomer, perfluoro-2-methoxypropanoic acid (PMPA), can be separated using certain chromatography techniques, standard mass spectrometry methods may not accurately detect PMPA []. This can lead to an underestimation of total PFECA levels in environmental samples. Since PFECAs are emerging contaminants, accurately measuring their presence in the environment is crucial for understanding their potential impact on human and ecological health.
Q2: What improvements in analytical methodology does the research highlight for PFMPA analysis?
A2: The research emphasizes the importance of using specific mass spectrometry transitions for accurate detection of PFMPA and its isomers. The study found that using the MS/MS transition m/z 185 → 85 for PMPA provides a stronger signal compared to the commonly used transition for PFMPA (m/z 229 → 85) []. This improved method allows for more reliable detection and quantification of both PFMPA and PMPA in environmental samples, leading to more accurate assessments of PFECA contamination.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![N-[4-(Trifluoromethyl)phenyl]acetamide](/img/structure/B1294952.png)





